
1-phenyl-N-pyridin-2-ylpyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-phenyl-N-pyridin-2-ylpyrazole-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as PP2A inhibitor and has been found to have promising results in various research studies.
Aplicaciones Científicas De Investigación
1-phenyl-N-pyridin-2-ylpyrazole-3-carboxamide has been found to have promising results in various scientific research studies. One of the most significant applications of this compound is in cancer research. It has been found to inhibit the activity of protein phosphatase 2A (PP2A), which is a tumor suppressor protein. This inhibition leads to the activation of various signaling pathways that can induce apoptosis in cancer cells. Additionally, this compound has also been found to have potential applications in neurodegenerative disorders, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.
Mecanismo De Acción
The mechanism of action of 1-phenyl-N-pyridin-2-ylpyrazole-3-carboxamide involves the inhibition of protein phosphatase 2A (PP2A). PP2A is a tumor suppressor protein that regulates various cellular processes, including cell division, cell growth, and apoptosis. The inhibition of PP2A by 1-phenyl-N-pyridin-2-ylpyrazole-3-carboxamide leads to the activation of various signaling pathways, such as the PI3K/Akt/mTOR pathway, which can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-phenyl-N-pyridin-2-ylpyrazole-3-carboxamide has been found to have various biochemical and physiological effects. The inhibition of PP2A by this compound leads to the activation of various signaling pathways, which can induce apoptosis in cancer cells. Additionally, this compound has also been found to have potential applications in neurodegenerative disorders, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-phenyl-N-pyridin-2-ylpyrazole-3-carboxamide in lab experiments is its potential applications in cancer research and neurodegenerative disorders. Additionally, this compound has also been found to have low toxicity levels, making it a safe compound to use in lab experiments. However, one of the limitations of using this compound is its complex synthesis method, which can be time-consuming and require specialized equipment.
Direcciones Futuras
There are various future directions for the research and development of 1-phenyl-N-pyridin-2-ylpyrazole-3-carboxamide. One of the future directions is to explore its potential applications in other diseases, such as autoimmune disorders and infectious diseases. Additionally, further research can be conducted to improve the synthesis method of this compound, making it more efficient and cost-effective. Furthermore, the development of new analogs of 1-phenyl-N-pyridin-2-ylpyrazole-3-carboxamide can also be explored to improve its efficacy and specificity in various diseases.
Métodos De Síntesis
The synthesis of 1-phenyl-N-pyridin-2-ylpyrazole-3-carboxamide is a complex process that involves multiple steps. The most commonly used method for synthesizing this compound is the reaction of 2-pyridinecarboxaldehyde and 1-phenyl-1H-pyrazole-3-carboxylic acid in the presence of a catalyst. This reaction results in the formation of 1-phenyl-N-pyridin-2-ylpyrazole-3-carboxamide. The purity of the synthesized compound can be improved by recrystallization or column chromatography.
Propiedades
IUPAC Name |
1-phenyl-N-pyridin-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O/c20-15(17-14-8-4-5-10-16-14)13-9-11-19(18-13)12-6-2-1-3-7-12/h1-11H,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPWLIPFCAPJKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=N2)C(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-N-pyridin-2-ylpyrazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

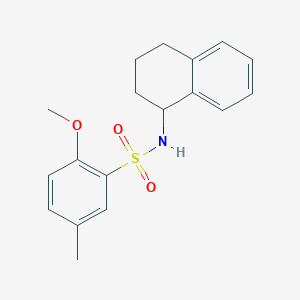
![Ethyl 1,3-dimethyl-2,4-dioxo-7-phenyl-5-(pyridin-4-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7558399.png)
![N-[1-(3-bromophenyl)ethyl]methanesulfonamide](/img/structure/B7558403.png)
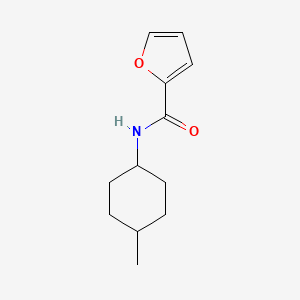
![N-[1-(1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7558413.png)
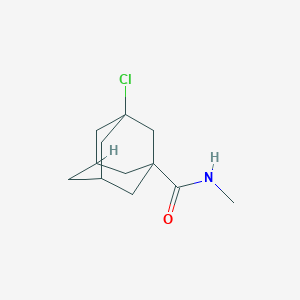
![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 3-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]benzoate](/img/structure/B7558428.png)
![N-{2-[2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4-oxoquinazolin-3(4H)-yl]ethyl}acetamide](/img/structure/B7558430.png)
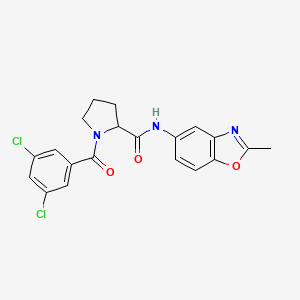
![1-(2,5-dichlorobenzoyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B7558445.png)
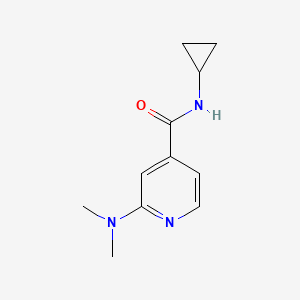
![Azepan-1-yl-[2-(dimethylamino)pyridin-4-yl]methanone](/img/structure/B7558455.png)
![1-[2-[4-(2,2-Diphenylacetyl)piperazin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B7558470.png)
